![molecular formula C15H13NO4 B4700737 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide](/img/structure/B4700737.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide, also known as DBAFA, is a chemical compound that has been used in scientific research for various applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide involves the inhibition of ion channels, specifically the voltage-gated sodium channels. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide binds to the extracellular domain of the sodium channel and stabilizes the channel in an inactivated state, preventing the influx of sodium ions into the cell. This inhibition of sodium channels leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of ion channels. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide has been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide in lab experiments is its specificity for sodium channels, which allows for the selective inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide has been found to have low toxicity in animal models. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide in scientific research. One direction is the development of new drugs based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide. Another direction is the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide as a tool to study the function of ion channels in various diseases. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide in combination with other drugs or therapies may enhance its efficacy in cancer treatment.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide has been used as a tool to study the function of ion channels. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)acrylamide has been used as a lead compound to develop new drugs.
properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(6-4-12-2-1-7-18-12)16-11-3-5-13-14(10-11)20-9-8-19-13/h1-7,10H,8-9H2,(H,16,17)/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBDSUPTHCUIHV-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831921 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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